iron dextran nanoparticle synthesis and characterization
iron dextran nanoparticle synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of Iron Dextran Nanoparticles
Introduction
Iron dextran nanoparticles are a class of superparamagnetic iron oxide nanoparticles (SPIONs) coated with a layer of dextran, a biocompatible and biodegradable polysaccharide.[1] This coating enhances the stability of the nanoparticles in aqueous solutions, prevents agglomeration, and improves their biocompatibility, making them highly suitable for a range of biomedical applications.[1][2] These applications include magnetic resonance imaging (MRI) contrast agents, targeted drug delivery, and hyperthermia cancer therapy.[2][3][4] The utility of these nanoparticles is fundamentally dependent on their physicochemical properties, such as size, crystal structure, surface coating, and magnetic behavior, which are in turn dictated by the synthesis method.[5] This guide provides a comprehensive overview of the core methodologies for synthesizing and characterizing iron dextran nanoparticles for researchers, scientists, and drug development professionals.
Synthesis of Iron Dextran Nanoparticles
The most prevalent and well-established method for synthesizing iron dextran nanoparticles is co-precipitation.[1][6] This technique involves the precipitation of iron oxides from an aqueous solution of ferrous (Fe²⁺) and ferric (Fe³⁺) salts in the presence of a base.[7] The dextran coating can be applied in situ during the precipitation or as a post-synthesis step.[5] The timing of dextran addition significantly influences the final properties of the nanoparticles.[5]
Experimental Protocol: Co-precipitation Method (In Situ Coating)
This protocol is adapted from established methods and describes the synthesis where nanoparticles are formed in the presence of dextran.[5][8][9]
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Dextran (e.g., 40 kDa)
-
Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH)
-
Deionized (DI) water
-
Nitrogen gas (N₂)
Procedure:
-
Prepare a solution of iron salts by dissolving FeCl₃·6H₂O and FeCl₂·4H₂O in a 2:1 molar ratio in deionized water.[5] For example, dissolve 2.2 g of FeCl₃·6H₂O and 0.8 g of FeCl₂·4H₂O in 40 mL of DI water.[5]
-
In a separate flask, prepare a dextran solution by dissolving the desired amount (e.g., 5 g) in DI water (e.g., 20 mL).[5]
-
Transfer the iron salt solution to a three-neck flask and begin vigorous stirring under an inert nitrogen atmosphere to prevent oxidation.[5]
-
Add the dextran solution to the reaction flask.
-
Slowly add a basic solution (e.g., 5 mL of NH₄OH or 2 M NaOH) dropwise to the mixture.[5][8] The formation of a black or dark-brown precipitate indicates the nucleation of iron oxide nanoparticles.[7]
-
Maintain the reaction at 85-90 °C for at least 1 hour with continuous stirring.[5][8]
-
After the reaction, cool the suspension to room temperature.
-
Separate the synthesized nanoparticles from the solution. This can be done by centrifugation (e.g., 1200 rpm for 5 minutes) followed by magnetic decantation, where a strong magnet is used to hold the nanoparticles while the supernatant is removed.[7][10]
-
Wash the precipitate multiple times with distilled water until the pH of the wash solution becomes neutral (pH 7).[7][10]
-
Dry the final product in an oven at a low temperature (e.g., 40-60 °C) or resuspend it in an appropriate buffer for storage and characterization.[8][10]
Characterization of Iron Dextran Nanoparticles
Thorough characterization is critical to ensure the synthesized nanoparticles meet the required specifications for their intended application. The following section details the key techniques and protocols.
X-ray Diffraction (XRD)
XRD is used to determine the crystal structure, phase purity, and average crystallite size of the nanoparticles.[7] The diffraction peaks of iron oxide nanoparticles are typically indexed to the cubic spinel structure of magnetite (Fe₃O₄) or maghemite (γ-Fe₂O₃).[11][12]
Experimental Protocol:
-
Prepare a powder sample of the dried iron dextran nanoparticles.
-
Place the powder on a sample holder and mount it in the diffractometer.
-
Record the diffraction pattern over a 2θ range, typically from 20° to 70°.[12]
-
Identify the crystal phase by comparing the peak positions and intensities to reference patterns from a database (e.g., JCPDS card No. 19-629 for Fe₃O₄).[11]
-
Calculate the average crystallite size (D) using the Debye-Scherrer formula: D = kλ / (β cosθ), where k is the Scherrer constant (~0.9), λ is the X-ray wavelength, β is the full width at half-maximum (FWHM) of a prominent diffraction peak, and θ is the diffraction angle.[11][12]
Transmission Electron Microscopy (TEM)
TEM provides direct visualization of the nanoparticles, offering information on their size, morphology (shape), and dispersion.[1][13]
Experimental Protocol:
-
Disperse the nanoparticles in a suitable solvent like deionized water or ethanol.
-
Apply a single drop of the well-dispersed suspension onto a carbon-coated copper grid.[13]
-
Allow the solvent to evaporate completely at room temperature.[13]
-
For biological samples, a more complex fixation and staining procedure is required, involving glutaraldehyde, osmium tetroxide, and uranyl acetate.[14]
-
Insert the grid into the TEM and acquire images at various magnifications.
-
Use image analysis software to measure the diameters of a large population of individual nanoparticles (e.g., >100) to determine the average size and size distribution.[10]
Dynamic Light Scattering (DLS) and Zeta Potential
DLS measures the hydrodynamic diameter of the nanoparticles in a colloidal suspension, which includes the iron oxide core, the dextran coating, and a layer of solvent.[8][15] The polydispersity index (PDI) is also obtained, indicating the breadth of the size distribution. Zeta potential measurement assesses the surface charge of the nanoparticles, which is a key factor in their stability and interaction with biological systems.[8][16]
Experimental Protocol:
-
Suspend the nanoparticles at a known concentration in an appropriate medium (e.g., deionized water or phosphate-buffered saline).[8]
-
Transfer the suspension to a cuvette for DLS measurement.
-
Place the cuvette in the DLS instrument and perform the measurement at a controlled temperature (e.g., 25 °C).[8]
-
For zeta potential, the measurement is typically performed using the same instrument in a specialized capillary cell, often at a constant ionic strength.[8]
-
The instrument's software uses algorithms to calculate the hydrodynamic diameter, PDI, and zeta potential from the scattered light intensity fluctuations and electrophoretic mobility, respectively.[8][17]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is used to confirm the successful coating of dextran onto the iron oxide nanoparticle surface.[1] It identifies the chemical bonds present in the sample by measuring the absorption of infrared radiation.
Experimental Protocol:
-
Acquire FTIR spectra for the pure dextran, the uncoated iron oxide nanoparticles, and the final iron dextran nanoparticles.
-
Spectra are often acquired in the 400–4000 cm⁻¹ wavenumber range using an attenuated total reflection (ATR) mode.[18]
-
The presence of characteristic peaks for both Fe-O bonds (typically in the 550–650 cm⁻¹ range) and dextran's C-O-C and hydroxyl groups (e.g., ~1061 cm⁻¹ and a broad peak around 3300-3400 cm⁻¹) in the spectrum of the final product confirms the formation of the composite material.[11][18]
Magnetic Property Measurement
The magnetic properties of the nanoparticles are crucial for their applications. A Superconducting Quantum Interference Device (SQUID) or a Vibrating Sample Magnetometer (VSM) is used to measure the magnetic hysteresis loop.[1][2]
Experimental Protocol:
-
A small amount of the dried nanoparticle powder is placed in the magnetometer.
-
The magnetic moment is measured as an external magnetic field is swept from a large positive value to a large negative value and back.
-
The resulting hysteresis loop provides key parameters:
-
Saturation Magnetization (Ms): The maximum magnetic moment of the material.
-
Coercivity (Hc) and Remanence (Mr): For superparamagnetic materials at room temperature, both coercivity and remanence should be close to zero, indicating that they only exhibit magnetic behavior in the presence of an external field.[8]
-
Summary of Characterization Data
The quantitative data obtained from these characterization techniques are crucial for comparing different synthesis batches and ensuring reproducibility.
Table 1: Physicochemical Properties of Iron Dextran Nanoparticles
| Parameter | Technique | Typical Value Range | Significance |
|---|---|---|---|
| Core Diameter | TEM | 5 - 20 nm[1][19] | Affects magnetic properties and biodistribution. |
| Crystallite Size | XRD | 4 - 12 nm[7][20] | Correlates with the single-crystal domain size. |
| Hydrodynamic Diameter | DLS | 100 - 200 nm[3][21] | Influences circulation time and cellular uptake. |
| Polydispersity Index (PDI) | DLS | < 0.25[19] | Indicates the uniformity of the nanoparticle population. |
| Zeta Potential | DLS | -10 to +5 mV[16] | Determines colloidal stability and interaction with cell membranes. |
Table 2: Structural and Magnetic Properties
| Parameter | Technique | Typical Value | Significance |
|---|---|---|---|
| Crystal Structure | XRD | Cubic Spinel (Fe₃O₄/γ-Fe₂O₃)[11][22] | Defines the fundamental magnetic nature of the core. |
| Saturation Magnetization | VSM / SQUID | 28 - 55 emu/g[20][23] | Determines the strength of the magnetic response. |
| Coercivity (at 300K) | VSM / SQUID | ~ 0 Oe[8] | A value near zero is a hallmark of superparamagnetism. |
Cellular Uptake and Biological Interaction
The ultimate goal for many iron dextran nanoparticle applications is interaction with biological systems. The surface properties of the nanoparticles largely govern their cellular uptake.[16] While dextran provides a generally hydrophilic and relatively neutral surface, cellular uptake is often mediated through endocytosis pathways.[24]
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis, magnetic characterization and sensing applications of novel dextran-coated iron oxide nanorods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo experiments with iron oxide nanoparticles functionalized with DEXTRAN or polyethylene glycol for medical applications: magnetic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dextran-Coated Iron Oxide Nanoparticles: a Versatile Platform for Targeted Molecular Imaging, Molecular Diagnostics and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of synthesis method on the physical and chemical properties of dextran coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. Synthesis and characterization of dextran-coated iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Toxicity Evaluation of Dextran-Coated Iron Oxide Nanoparticles | MDPI [mdpi.com]
- 9. Preparation of immunomagnetic iron-dextran nanoparticles and application in rapid isolation of E.coli O157:H7 from foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. upload.wikimedia.org [upload.wikimedia.org]
- 11. Exploring the Photophysical Properties of Some Dextran-Iron Oxide Nanoparticle Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Biological Assays of Dextran Coated Iron Oxide Aqueous Magnetic Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An in vivo transmission electron microscopy study of injected dextran-coated iron-oxide nanoparticle location in murine breast adenocarcinoma tumors versus time - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. The effect of neutral-surface iron oxide nanoparticles on cellular uptake and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: Dynamic Light Scattering Analysis for the Determination of the Particle Size of Iron-Carbohydrate Complexes [jove.com]
- 18. Preparation and Characterization of Dextran Coated Iron Oxide Nanoparticles Thin Layers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. dovepress.com [dovepress.com]
- 21. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 22. researchgate.net [researchgate.net]
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- 24. scispace.com [scispace.com]
